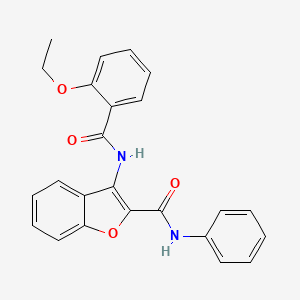

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of ethenzamide (2-ethoxybenzamide), which is a common analgesic and anti-inflammatory drug used for the relief of fever, headaches, and other minor aches and pains . It’s also an ingredient in numerous cold medications and many prescription analgesics .

Synthesis Analysis

While specific synthesis information for “3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” is not available, ethenzamide can be synthesized through various methods. For instance, one study found that 2-ethoxybenzamide significantly enhanced melanin synthesis in B16F1 melanoma cells .Wissenschaftliche Forschungsanwendungen

Hydrolytic Reactions

Research indicates that certain benzofuran derivatives undergo hydrolytic reactions in various mediums, leading to the formation of new compounds. For instance, ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate readily undergoes hydrolysis in acid, alkaline, or neutral medium, forming specific benzamide derivatives (Shemchuk et al., 2010).

Catalytic Oxidative Carbonylation

The oxidative carbonylation of 2-alkynylbenzamides, catalyzed by palladium iodide, leads to the formation of isoindolinone and isobenzofuranimine derivatives, showcasing the utility of these reactions in synthesizing complex organic molecules with potential pharmaceutical applications (Mancuso et al., 2014).

Synthesis of Heterocyclic Derivatives

Reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate and 2-aminobenzamide analogs have been explored for the synthesis of pyrroloquinazoline and pyrrolobenzothiazoline derivatives, highlighting the chemical versatility of benzamides in synthesizing heterocyclic compounds (Kurihara et al., 1980).

Pharmaceutical Cocrystals

Studies on pharmaceutical cocrystals involving ethenzamide (a compound structurally related to benzamides) have been conducted to understand their structural, solubility, and dissolution properties. These cocrystals, formed with various coformers, have shown enhanced solubility and dissolution rates compared to the parent compound, offering insights into the potential pharmaceutical benefits of benzamide derivatives (Aitipamula et al., 2012).

Antimicrobial and Antioxidant Activities

Compounds isolated from endophytic Streptomyces, including benzamide derivatives, have been studied for their antimicrobial and antioxidant activities. These studies contribute to the understanding of the potential therapeutic applications of benzamide derivatives in treating infections and oxidative stress-related conditions (Yang et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[(2-ethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-29-19-14-8-7-13-18(19)23(27)26-21-17-12-6-9-15-20(17)30-22(21)24(28)25-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQIXHQBVQRJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)

![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)

![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)

![1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2476938.png)

![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)